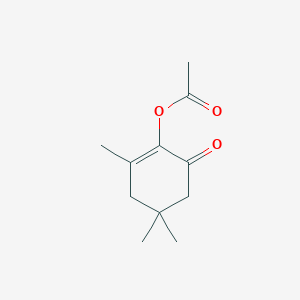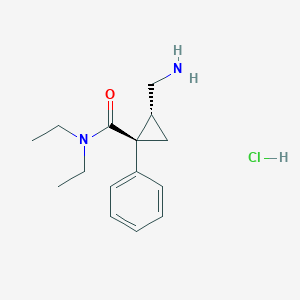![molecular formula C21H21IN2S B106999 1-Ethyl-2-[(3-ethyl-3H-benzothiazol-2-ylidene)methyl]quinolinium iodide CAS No. 16025-99-3](/img/structure/B106999.png)
1-Ethyl-2-[(3-ethyl-3H-benzothiazol-2-ylidene)methyl]quinolinium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-2-[(3-ethyl-3H-benzothiazol-2-ylidene)methyl]quinolinium iodide, also known as EIQ, is a synthetic organic compound that has gained attention in scientific research for its potential use as a fluorescent probe and as a therapeutic agent. EIQ is a quinolinium derivative that contains a benzothiazole moiety, which imparts fluorescence properties to the compound.
作用机制
The mechanism of action of 1-Ethyl-2-[(3-ethyl-3H-benzothiazol-2-ylidene)methyl]quinolinium iodide is not fully understood, but it is believed to involve the interaction of the benzothiazole moiety with the DNA or RNA molecule. This interaction may result in changes in the conformation of the nucleic acid, leading to altered gene expression or inhibition of DNA replication. 1-Ethyl-2-[(3-ethyl-3H-benzothiazol-2-ylidene)methyl]quinolinium iodide may also generate ROS upon excitation with light, which can cause oxidative damage to cellular components and ultimately lead to cell death.
生化和生理效应
1-Ethyl-2-[(3-ethyl-3H-benzothiazol-2-ylidene)methyl]quinolinium iodide has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. 1-Ethyl-2-[(3-ethyl-3H-benzothiazol-2-ylidene)methyl]quinolinium iodide has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models. 1-Ethyl-2-[(3-ethyl-3H-benzothiazol-2-ylidene)methyl]quinolinium iodide has also been shown to have antioxidant properties and to protect against oxidative stress-induced cell damage.
实验室实验的优点和局限性
One advantage of using 1-Ethyl-2-[(3-ethyl-3H-benzothiazol-2-ylidene)methyl]quinolinium iodide in lab experiments is its high selectivity for nucleic acids, which allows for specific detection and analysis of DNA and RNA. 1-Ethyl-2-[(3-ethyl-3H-benzothiazol-2-ylidene)methyl]quinolinium iodide is also highly fluorescent, making it a sensitive probe for detecting biomolecules. However, one limitation of using 1-Ethyl-2-[(3-ethyl-3H-benzothiazol-2-ylidene)methyl]quinolinium iodide is its sensitivity to pH and solvent polarity, which can affect its fluorescence properties. 1-Ethyl-2-[(3-ethyl-3H-benzothiazol-2-ylidene)methyl]quinolinium iodide also requires excitation with light, which can limit its use in certain applications.
未来方向
There are several future directions for research on 1-Ethyl-2-[(3-ethyl-3H-benzothiazol-2-ylidene)methyl]quinolinium iodide. One area of interest is the development of 1-Ethyl-2-[(3-ethyl-3H-benzothiazol-2-ylidene)methyl]quinolinium iodide-based therapeutics for the treatment of cancer and other diseases. Another area of research is the optimization of the synthesis method to improve the yield and purity of the product. Additionally, further studies are needed to fully understand the mechanism of action of 1-Ethyl-2-[(3-ethyl-3H-benzothiazol-2-ylidene)methyl]quinolinium iodide and its potential use as a fluorescent probe for detecting biomolecules. Finally, the development of 1-Ethyl-2-[(3-ethyl-3H-benzothiazol-2-ylidene)methyl]quinolinium iodide derivatives with improved properties, such as increased fluorescence intensity and stability, may lead to new applications in biological imaging and sensing.
合成方法
1-Ethyl-2-[(3-ethyl-3H-benzothiazol-2-ylidene)methyl]quinolinium iodide can be synthesized through a multi-step process that involves the reaction of 2-ethoxyquinoline with 3-ethylbenzothiazolium iodide in the presence of a base. The resulting product is then purified through column chromatography to obtain the final compound. The synthesis method of 1-Ethyl-2-[(3-ethyl-3H-benzothiazol-2-ylidene)methyl]quinolinium iodide has been optimized to improve the yield and purity of the product.
科学研究应用
1-Ethyl-2-[(3-ethyl-3H-benzothiazol-2-ylidene)methyl]quinolinium iodide has been extensively studied for its potential use as a fluorescent probe for the detection of various biomolecules and as a therapeutic agent for the treatment of cancer and other diseases. 1-Ethyl-2-[(3-ethyl-3H-benzothiazol-2-ylidene)methyl]quinolinium iodide has been shown to selectively bind to DNA and RNA, making it a useful tool for studying nucleic acid structure and function. 1-Ethyl-2-[(3-ethyl-3H-benzothiazol-2-ylidene)methyl]quinolinium iodide has also been used to detect reactive oxygen species (ROS) and metal ions in biological systems. In addition, 1-Ethyl-2-[(3-ethyl-3H-benzothiazol-2-ylidene)methyl]quinolinium iodide has been investigated for its potential use in photodynamic therapy, which involves the use of light to activate a photosensitizer to produce reactive oxygen species that can kill cancer cells.
属性
CAS 编号 |
16025-99-3 |
|---|---|
产品名称 |
1-Ethyl-2-[(3-ethyl-3H-benzothiazol-2-ylidene)methyl]quinolinium iodide |
分子式 |
C21H21IN2S |
分子量 |
460.4 g/mol |
IUPAC 名称 |
(2Z)-3-ethyl-2-[(1-ethylquinolin-1-ium-2-yl)methylidene]-1,3-benzothiazole;iodide |
InChI |
InChI=1S/C21H21N2S.HI/c1-3-22-17(14-13-16-9-5-6-10-18(16)22)15-21-23(4-2)19-11-7-8-12-20(19)24-21;/h5-15H,3-4H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
UUIVFFWYLLXVKC-UHFFFAOYSA-M |
手性 SMILES |
CCN\1C2=CC=CC=C2S/C1=C\C3=[N+](C4=CC=CC=C4C=C3)CC.[I-] |
SMILES |
CCN1C2=CC=CC=C2SC1=CC3=[N+](C4=CC=CC=C4C=C3)CC.[I-] |
规范 SMILES |
CCN1C2=CC=CC=C2SC1=CC3=[N+](C4=CC=CC=C4C=C3)CC.[I-] |
其他 CAS 编号 |
16025-99-3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




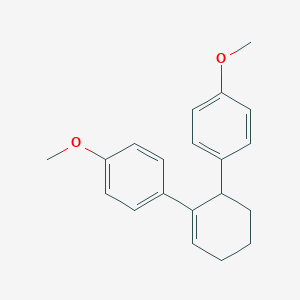
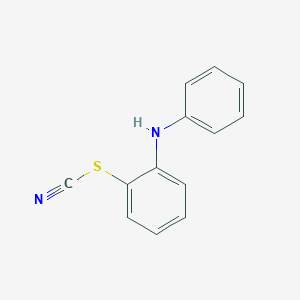
![3,6-Dimethylbenzo[a]pyrene](/img/structure/B106925.png)
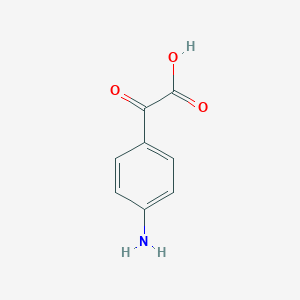
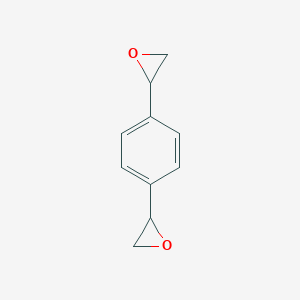
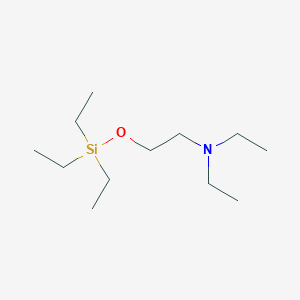
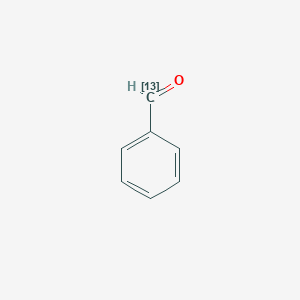
![Silane, [(1-methoxy-2-methyl-1-propenyl)oxy]trimethyl-](/img/structure/B106939.png)
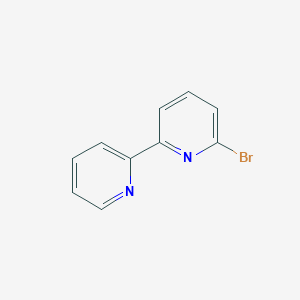
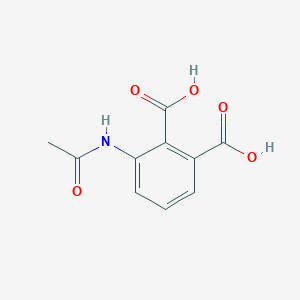
![2-N,4-N,6-N,8-N-tetrakis(2-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine](/img/structure/B106945.png)
